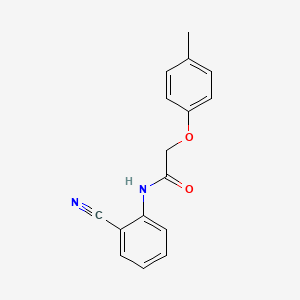

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide, also known as CMMPA, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as amides and has a molecular weight of 309.36 g/mol.

Wissenschaftliche Forschungsanwendungen

Analgesic Mechanisms

Acetaminophen is widely recognized for its analgesic effects. Research has revealed complex mechanisms behind its pain-relieving properties, including its metabolism to N-acylphenolamine (AM404), which acts on TRPV1 and cannabinoid receptors in the brain and spinal cord, modulating nociceptive transmission without significant anti-inflammatory activity due to weak COX inhibition. This understanding opens avenues for exploring derivatives like N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide for similar or enhanced analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact and Degradation

The environmental fate of acetaminophen, a structurally related compound to this compound, highlights the importance of understanding and mitigating the ecological effects of pharmaceutical compounds. Studies on acetaminophen's degradation by advanced oxidation processes (AOPs) reveal the production of by-products and their potential toxicity, emphasizing the need for efficient treatment technologies to prevent environmental contamination (Qutob et al., 2022).

Hepatotoxicity and Safety

The hepatotoxicity associated with acetaminophen overdose, leading to acute liver failure, underlines the critical need for safer analgesic alternatives. Research into acetaminophen's metabolic pathways and the impact of genetic differences on its metabolism could provide insights into reducing the risk of liver injury, potentially informing the development of safer derivatives (Zhao & Pickering, 2011).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and drug interactions of acetaminophen lays the groundwork for developing new compounds with improved efficacy and safety profiles. The exploration of ketamine and its metabolites, for instance, demonstrates the complexity of drug actions and interactions, offering a model for studying this compound's potential pharmacological properties (Zanos et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINLRPQHEINQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)